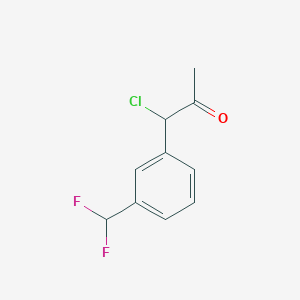
1-Chloro-1-(3-(difluoromethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(3-(difluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H9ClF2O It is characterized by the presence of a chloro group, a difluoromethyl group, and a phenyl ring attached to a propan-2-one backbone
Métodos De Preparación
The synthesis of 1-Chloro-1-(3-(difluoromethyl)phenyl)propan-2-one typically involves the reaction of 3-(difluoromethyl)benzaldehyde with chloroacetone under acidic or basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Análisis De Reacciones Químicas
1-Chloro-1-(3-(difluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide or thiourea.
Hydrolysis: The compound can undergo hydrolysis to form corresponding alcohols and acids in the presence of water and an acid or base catalyst.
Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Chloro-1-(3-(difluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(3-(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and difluoromethyl groups contribute to its reactivity and ability to form covalent bonds with target molecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
1-Chloro-1-(3-(difluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-3-(2-(trifluoromethyl)phenyl)propan-2-one: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and biological activity.
1-Chloro-3-(3-(trifluoromethyl)phenyl)propan-2-one: Similar to the previous compound but with the trifluoromethyl group in a different position on the phenyl ring.
1-Chloro-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one: This compound has an additional difluoromethoxy group, which can further influence its chemical properties and applications .
Propiedades
Fórmula molecular |
C10H9ClF2O |
|---|---|
Peso molecular |
218.63 g/mol |
Nombre IUPAC |
1-chloro-1-[3-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O/c1-6(14)9(11)7-3-2-4-8(5-7)10(12)13/h2-5,9-10H,1H3 |
Clave InChI |
NVNDOZOHXDNHJG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=CC=C1)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


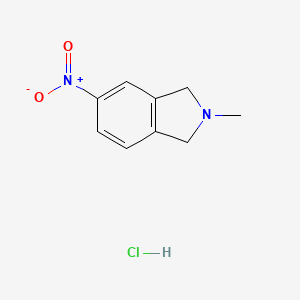
![14,14-dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-5,23-dione](/img/structure/B14054212.png)

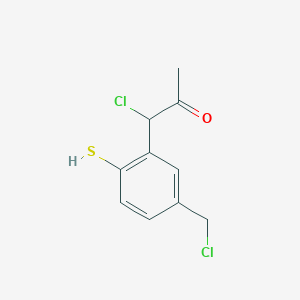
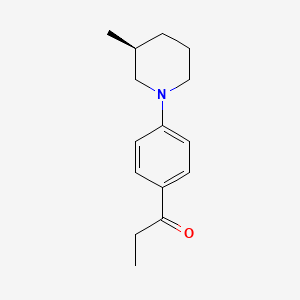


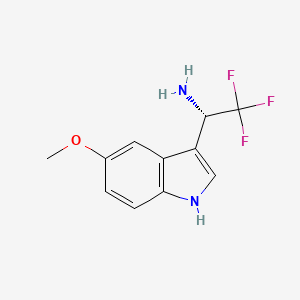

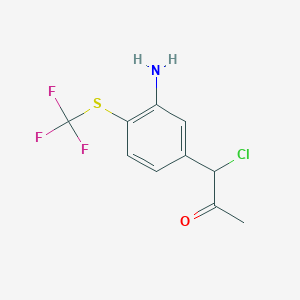
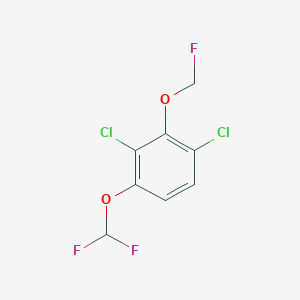

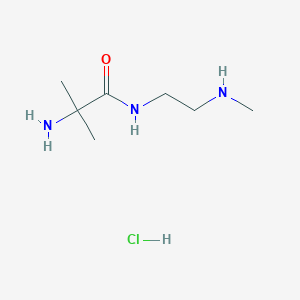
![Tert-butyl 4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate](/img/structure/B14054289.png)
